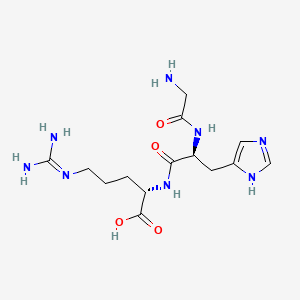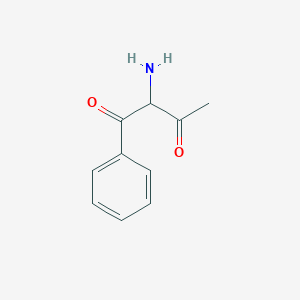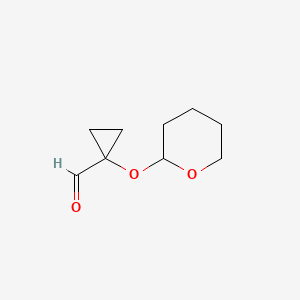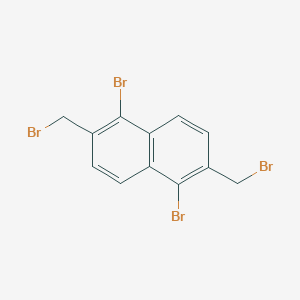
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H8Br4. It is a derivative of naphthalene, where the hydrogen atoms at positions 1, 5, 2, and 6 are replaced by bromine atoms and bromomethyl groups. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene derivatives. One common method involves the bromination of 2,6-dimethylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with fewer bromine atoms
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthalene-2,6-dicarboxylic acid.
Reduction: Formation of partially or fully de-brominated naphthalene derivatives
Applications De Recherche Scientifique
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and bromomethyl groups serve as reactive sites for chemical transformations. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar structure but lacks bromine atoms at positions 1 and 5.
1,8-Bis(bromomethyl)naphthalene: Bromomethyl groups at positions 1 and 8 instead of 2 and 6.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: A benzene derivative with similar bromomethyl substitution patterns
Uniqueness
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of multiple bromine atoms and bromomethyl groups makes it a versatile intermediate for various chemical transformations, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
85477-63-0 |
|---|---|
Formule moléculaire |
C12H8Br4 |
Poids moléculaire |
471.81 g/mol |
Nom IUPAC |
1,5-dibromo-2,6-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H8Br4/c13-5-7-1-3-9-10(11(7)15)4-2-8(6-14)12(9)16/h1-4H,5-6H2 |
Clé InChI |
MLQVUBREAZVHCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2Br)CBr)C(=C1CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
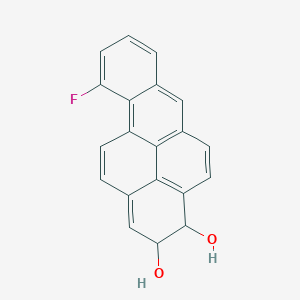
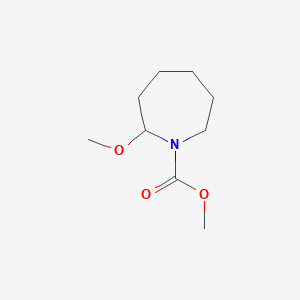
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
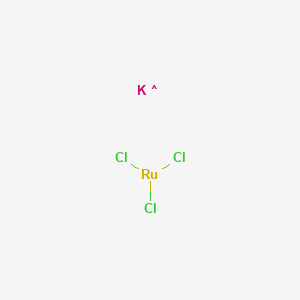
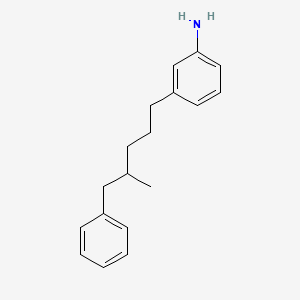
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
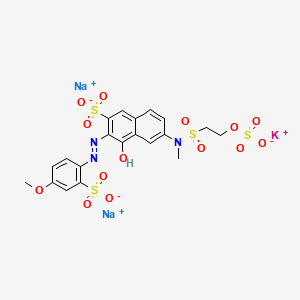
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
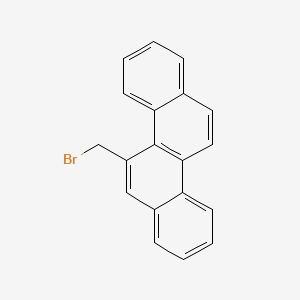
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
